molecular formula C10H13NO3 B1287402 4-Dimethylaminophenylglyoxal hydrate CAS No. 115282-41-2

4-Dimethylaminophenylglyoxal hydrate

Cat. No. B1287402
M. Wt: 195.21 g/mol
InChI Key: YOKMNOZLZXDGBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 4-Dimethylaminophenylglyoxal hydrate, is not directly studied in the provided papers. However, related compounds with dimethylamino groups have been investigated for various properties and applications. For instance, the 4'-dimethylaminoflavylium ion has been studied for its chemical reactions in aqueous solutions, influenced by pH and light excitation, demonstrating photochromic properties and a complex network of chemical reactions .

Synthesis Analysis

The synthesis of related compounds with dimethylamino groups has been explored in the literature. Specifically, a compound with an azine moiety, 4-{(1E)-1-[(2E)-{[4-(dimethylamino)phenyl]methylidene}hydrazono]ethyl}benzene-1,3-diol, was synthesized using microwave irradiation technique, which is a modern method that can offer advantages in terms of reaction speed and product yield .

Molecular Structure Analysis

The molecular structure of the azine compound mentioned above was determined using single crystal X-ray diffraction, revealing that it crystallizes in the monoclinic space group with specific unit cell dimensions and exhibits both intermolecular and intramolecular hydrogen bonding interactions . This type of analysis is crucial for understanding the physical and chemical properties of a compound as it provides insight into the arrangement of atoms within the crystal lattice.

Chemical Reactions Analysis

The 4'-dimethylaminoflavylium ion undergoes a variety of chemical reactions, including protonation, hydration, tautomerization, and cis/trans isomerization. These reactions are influenced by external factors such as pH and light, and the compound exhibits multistate and multifunctional properties that can be manipulated in write-lock-read-unlock-erase cycles . This demonstrates the potential complexity and versatility of chemical reactions involving dimethylamino groups.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Dimethylaminophenylglyoxal hydrate are not directly reported, the studies on related compounds provide some context. For example, the catalytic activity of 4-dimethylaminopyridine in acetylation reactions suggests that dimethylamino groups can significantly enhance reaction rates, as seen in the titrimetric determination of hydroxy groups . Additionally, the crystallographic data of the azine compound provides insights into its density and surface morphology, which are important physical characteristics .

Scientific Research Applications

  • Scientific Field: Chemical Synthesis

    • Application Summary : 4-Dimethylaminophenylglyoxal hydrate is a chemical compound used in scientific research . It is often used in the synthesis of other chemical compounds .
    • Methods of Application : The specific methods of application can vary greatly depending on the particular synthesis being performed. The compound is typically used in a laboratory setting, following specific protocols for its use .
    • Results or Outcomes : The outcomes of using 4-Dimethylaminophenylglyoxal hydrate in chemical synthesis can vary greatly depending on the specific synthesis being performed. The compound can be used to create a wide range of other chemical compounds .
  • Scientific Field: Petroleum Exploration and Production Technology

    • Application Summary : In the field of petroleum exploration and production technology, hydrates are a major concern. While not specifically mentioned, compounds similar to 4-Dimethylaminophenylglyoxal hydrate could potentially be used in the study and mitigation of hydrate formation .
    • Methods of Application : In this context, the compound could potentially be used in a deepwater pipeline-riser system to understand, predict, and mitigate hydrate formation .
    • Results or Outcomes : The study found that the injection of low-dosage hydrate inhibitors (LDHIs) into the hydrate-forming structures within the multiphase flow stream disperses the hydrates particles in an irregular manner and subsequently decreases the nucleation rate of the hydrate and prevents the formation of hydrates .

Safety And Hazards

The safety data sheet for 4-Dimethylaminophenylglyoxal hydrate indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 4-Dimethylaminophenylglyoxal hydrate are not mentioned in the search results, there is a general trend in the development of carbohydrate-containing drugs, which could potentially include 4-Dimethylaminophenylglyoxal hydrate .

Relevant Papers Unfortunately, the search results did not provide any specific papers related to 4-Dimethylaminophenylglyoxal hydrate .

properties

IUPAC Name

2-[4-(dimethylamino)phenyl]-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.H2O/c1-11(2)9-5-3-8(4-6-9)10(13)7-12;/h3-7H,1-2H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKMNOZLZXDGBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Dimethylaminophenylglyoxal hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.